molecular formula C26H25N3O2S2 B12130089 6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12130089
M. Wt: 475.6 g/mol
InChI Key: SWWCTHCILNTHSM-UHFFFAOYSA-N
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Description

6-methyl-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3,5-diphenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one: is a heterocyclic compound with a piperidine moiety. It contains a six-membered ring composed of one nitrogen atom and five carbon atoms. Piperidine derivatives play a crucial role in drug design and are found in various pharmaceutical classes and natural alkaloids .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible synthetic route includes the following key transformations:

    Piperidine Ring Formation: The piperidine ring can be constructed through cyclization reactions, such as hydrogenation, cyclization, cycloaddition, or annulation.

    Functionalization: Subsequent functionalization of the piperidine ring introduces substituents at specific positions.

    Thienopyrimidine Formation: The thienopyrimidine core is formed by coupling appropriate precursors.

Reaction Conditions::

    Hydrogenation: Reduction of a precursor containing a double bond.

    Cyclization: Intramolecular reactions to form the piperidine ring.

    Cycloaddition: Formation of fused rings.

    Annulation: Incorporation of additional rings.

    Amination: Introduction of amino groups.

Industrial Production:: Industrial-scale production methods may involve optimized conditions for scalability and cost-effectiveness.

Chemical Reactions Analysis

Reactions::

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of carbonyl groups or other functional moieties.

    Substitution: Substitution reactions at various positions.

    Multicomponent Reactions: Efficient methods for diversifying the compound.

Common Reagents and Conditions::

Major Products:: The major products depend on the specific synthetic pathway and functionalization steps.

Scientific Research Applications

This compound finds applications in:

    Medicinal Chemistry: As a potential drug candidate.

    Biological Studies: Investigating its effects on cellular processes.

    Industry: For designing novel materials.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, affecting cellular functions.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, further research could compare its properties, biological activity, and uniqueness.

Properties

Molecular Formula

C26H25N3O2S2

Molecular Weight

475.6 g/mol

IUPAC Name

6-methyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-3,5-diphenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H25N3O2S2/c1-18-22(19-11-5-2-6-12-19)23-24(33-18)27-26(29(25(23)31)20-13-7-3-8-14-20)32-17-21(30)28-15-9-4-10-16-28/h2-3,5-8,11-14H,4,9-10,15-17H2,1H3

InChI Key

SWWCTHCILNTHSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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